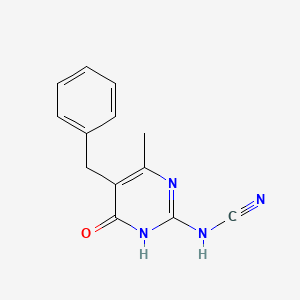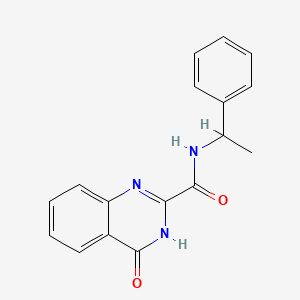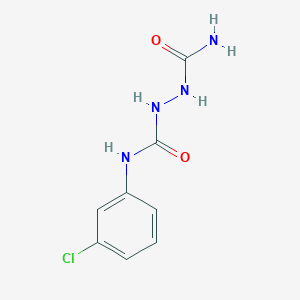
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide, also known as BMPC, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields. BMPC is a promising compound due to its unique chemical structure and potential biological activities. In
Aplicaciones Científicas De Investigación
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory activity, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been found to bind to amyloid-beta plaques in the brain.
Mecanismo De Acción
The mechanism of action of (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of specific enzymes and proteins. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-inflammatory activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been found to bind to amyloid-beta plaques in the brain, which may have implications for the diagnosis and treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high purity. Additionally, this compound has shown promising results in various scientific research applications, making it an attractive compound for further study. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on (5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials. Additionally, more research is needed to understand the mechanism of action of this compound, which may provide insights into its potential applications in various fields. Finally, the development of new synthetic methods for this compound may improve its availability and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis of this compound is simple and efficient, making it an attractive compound for research purposes. This compound has shown promising results in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and diagnostic tool for Alzheimer's disease. However, more research is needed to fully understand the mechanism of action of this compound and to determine its safety and toxicity. Future research on this compound may lead to the development of new treatments and diagnostic tools for various diseases.
Métodos De Síntesis
(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)cyanamide can be synthesized through a multi-step process involving the reaction of benzylamine, methyl acetoacetate, and urea. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of this compound is simple and efficient, making it an attractive compound for research purposes.
Propiedades
IUPAC Name |
(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-9-11(7-10-5-3-2-4-6-10)12(18)17-13(16-9)15-8-14/h2-6H,7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHPCVDDKZZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)

![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
